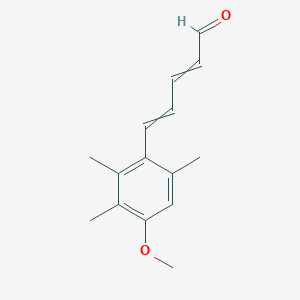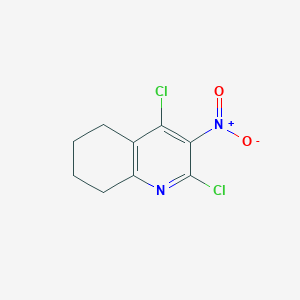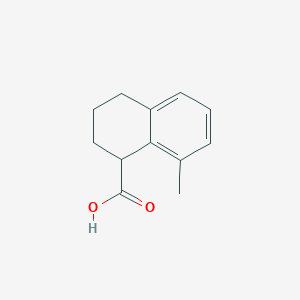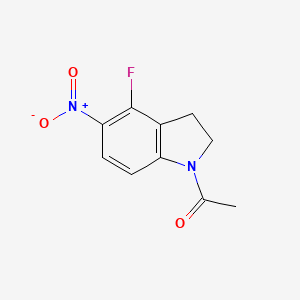
Dimethylaminoneopentyl amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylaminoneopentyl amine is an organic compound characterized by the presence of a dimethylamino group attached to a neopentyl amine structure. This compound belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. Amines are known for their basic properties and are widely used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
The synthesis of dimethylaminoneopentyl amine can be achieved through several methods. One common approach involves the reaction of neopentyl bromide with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Dimethylaminoneopentyl amine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Dimethylaminoneopentyl amine has a wide range of applications in scientific research:
Biology: In biological research, it is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active compounds.
Wirkmechanismus
The mechanism of action of dimethylaminoneopentyl amine involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This compound may also participate in redox reactions, affecting cellular pathways and biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Dimethylaminoneopentyl amine can be compared with other similar compounds such as:
Dimethylaminoethyl amine: Similar in structure but with an ethyl group instead of a neopentyl group.
Dimethylaminopropyl amine: Contains a propyl group, differing in the length of the carbon chain.
Dimethylaminobutyl amine: Features a butyl group, offering different steric and electronic properties
These compounds share similar reactivity but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in terms of its structural and functional attributes.
Eigenschaften
Molekularformel |
C7H18N2 |
|---|---|
Molekulargewicht |
130.23 g/mol |
IUPAC-Name |
2-(2,2-dimethylpropyl)-1,1-dimethylhydrazine |
InChI |
InChI=1S/C7H18N2/c1-7(2,3)6-8-9(4)5/h8H,6H2,1-5H3 |
InChI-Schlüssel |
HRHKBQXBOFVHMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CNN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[N-(dimethylaminosulfonyl)-amino]-4'-methoxybenzophenone](/img/structure/B8568909.png)
![4-(2-Amino-ethyl)-[1,3]dioxolan-2-one](/img/structure/B8568914.png)

![N-(3-bromo-5-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)acetamide](/img/structure/B8568934.png)







